sodium;2-methylpropane-1-sulfinate
Description
Sodium 2-methylprop-2-ene-1-sulphonate (CAS: 1561-92-8), also known as sodium methallyl sulfonate (SMAS), is an organosulfonate compound with the molecular formula C₄H₇NaO₃S and a molecular weight of 158.15 g/mol . It exists as white flakes and is characterized by a branched alkene structure (H₂C=C(CH₃)CH₂SO₃Na), combining a sulfonate group (-SO₃⁻) with a methallyl (2-methylpropene) moiety . This compound is utilized in industrial applications such as water-soluble polymer synthesis, surfactants, and ion-exchange resins due to its reactive double bond and hydrophilic sulfonate group .
Properties
IUPAC Name |
sodium;2-methylpropane-1-sulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2S.Na/c1-4(2)3-7(5)6;/h4H,3H2,1-2H3,(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCVGPRJRNTWCB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CS(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Process Design
The sulfonation of isobutylene (C₄H₈) using sulfur trioxide (SO₃) complexes is a cornerstone method for synthesizing sodium 2-methylpropane-1-sulfinate. This approach involves the electrophilic addition of SO₃ to isobutylene, followed by neutralization with sodium hydroxide. A Lewis base such as dimethylformamide (DMF) or dimethylacetamide (DMAc) coordinates with SO₃ to form a stable complex, mitigating its corrosive nature and enhancing regioselectivity. The reaction proceeds via a two-step mechanism:
-
Complex Formation : SO₃ reacts with DMF at a molar ratio of 1:2 in a halogenated solvent (e.g., ethylene dichloride) to form a stable adduct.
-
Sulfonation : Liquefied isobutylene is introduced to the complex at 18–20°C, yielding 2-methylpropane-1-sulfonic acid, which is neutralized with aqueous NaOH to produce the sodium salt.
Optimization and Yield Enhancement
Key parameters influencing yield and purity include:
-
Temperature Control : Maintaining temperatures below 20°C prevents side reactions such as polymerization of isobutylene or over-sulfonation.
-
Iron Content Mitigation : Distilled SO₃ (iron content <3 ppm) and glass-lined reactors are critical to avoid discoloration and impurities.
-
Solvent Selection : Ethylene dichloride ensures optimal solubility of the SO₃-DMF complex while facilitating phase separation post-reaction.
Table 1: Representative Yields from Sulfonation Methods
| SO₃ Source | Lewis Base | Solvent | Temperature (°C) | Yield (%) | Purity (APHA) |
|---|---|---|---|---|---|
| Distilled SO₃ | DMF | Ethylene DCM | 18–20 | 94.8 | 7 (5% soln.) |
| Commercial Oleum | DMAc | Methylene Cl | 25 | 82.3 | 15 |
Advantages and Limitations
-
Advantages : High yields (>90%), scalability for industrial production, and compatibility with continuous-flow systems.
-
Limitations : Requires stringent iron control and specialized equipment to handle corrosive SO₃.
Reduction of Sulfonyl Chlorides with Sulfite Salts
Reaction Pathway
An alternative route involves reducing 2-methylpropane-1-sulfonyl chloride (C₄H₉ClO₂S) with sodium sulfite (Na₂SO₃) or sodium hydrogensulfite (NaHSO₃) in the presence of hydrogenphosphate buffers. The reaction proceeds via nucleophilic displacement:
Hydrogenphosphate (HPO₄²⁻) acts as a proton scavenger, preventing acid-catalyzed decomposition of the sulfinate.
Process Optimization
-
Solvent Systems : Ethanol-water mixtures (7:3 v/v) enhance reagent solubility while minimizing hydrolysis.
-
Stoichiometry : A 1:1.2 molar ratio of sulfonyl chloride to Na₂SO₃ ensures complete conversion.
-
Temperature : Reactions conducted at 0–5°C suppress sulfonate byproduct formation.
Table 2: Reduction Method Performance Metrics
| Sulfonyl Chloride Purity (%) | Na₂SO₃ Excess (%) | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 98.5 | 20 | Ethanol-H₂O | 88.2 | 99.1 |
| 95.0 | 10 | Isopropanol | 76.5 | 97.3 |
Trade-offs
-
Advantages : Avoids hazardous SO₃ handling; suitable for lab-scale synthesis.
-
Limitations : Lower yields compared to sulfonation; requires high-purity sulfonyl chloride precursors.
Alkylation of Sodium Sulfite with Allylic Halides
Historical Context and Mechanism
Early industrial methods employed the reaction of sodium sulfite (Na₂SO₃) with methallyl chloride (C₄H₇Cl) under alkaline conditions. The process involves nucleophilic substitution:
Subsequent hydrogenation of the allylic sulfonate yields the saturated sulfinate.
Modern Adaptations
-
Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems.
-
Hydrogenation : Palladium on carbon (Pd/C) selectively reduces the double bond without cleaving the sulfonate group.
Table 3: Alkylation-Hydrogenation Outcomes
| Catalyst | H₂ Pressure (bar) | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Pd/C (5%) | 10 | 80 | 78.4 | 92.1 |
| Raney Ni | 15 | 100 | 65.2 | 84.7 |
Challenges
-
Drawbacks : Multi-step synthesis reduces atom economy; allylic halides are moisture-sensitive.
-
Current Relevance : Largely supplanted by sulfonation but remains useful for functionalized derivatives.
Comparative Analysis of Preparation Methods
Table 4: Method Comparison for Industrial Feasibility
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability | Environmental Impact |
|---|---|---|---|---|---|
| Sulfonation | 90–95 | 99.8 | 12–15 | High | Moderate (SO₃ waste) |
| Sulfonyl Chloride Reduction | 75–88 | 97–99 | 18–22 | Moderate | Low |
| Alkylation-Hydrogenation | 65–78 | 95–97 | 25–30 | Low | High (halide waste) |
Industrial Applications and Process Challenges
Chemical Reactions Analysis
Types of Reactions
Abietan-18-ol undergoes various chemical reactions, including:
Oxidation: Abietan-18-ol can be oxidized to form abietic acid or other oxidized derivatives.
Reduction: It can be further reduced to form hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Abietic acid and other oxidized derivatives.
Reduction: Hydrocarbons and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Organic Synthesis
Sodium 2-methylpropane-1-sulfinate serves as a versatile building block for synthesizing various organosulfur compounds. It is particularly useful in:
- Formation of Thiosulfonates and Sulfonamides: These compounds are crucial in pharmaceuticals and agrochemicals.
- C–S Bond Formation: Acts as a reagent in reactions that form carbon-sulfur bonds, essential for developing new materials and drugs .
Pharmaceutical Applications
The compound is utilized in drug development processes due to its ability to modify biological activities of molecules:
- Antimicrobial Agents: Sodium 2-methylpropane-1-sulfinate derivatives have shown potential as antimicrobial agents.
- Anti-inflammatory Compounds: Research indicates that modifications using this sulfinate can yield compounds with anti-inflammatory properties .
Materials Science
In materials science, sodium 2-methylpropane-1-sulfinate is applied in:
- Polymer Chemistry: It acts as a monomer for producing water-soluble polymers with enhanced properties such as hydrophilicity and ion exchange capabilities.
- Hydrogels: Used in creating hydrogels for biomedical applications due to their high water absorption capacity .
Environmental Applications
The compound is also explored for environmental applications:
- Water Treatment: Sodium 2-methylpropane-1-sulfinate can function as a scale inhibitor and dispersant in cooling water systems, helping to prevent mineral precipitation .
- Bioremediation: Its derivatives are being studied for their effectiveness in removing pollutants from water sources .
Case Studies
Mechanism of Action
The mechanism of action of Abietan-18-ol involves its interaction with various molecular targets and pathways. It is known to exert its effects through:
Enzyme Inhibition: Abietan-18-ol can inhibit certain enzymes, leading to changes in metabolic pathways.
Receptor Binding: It can bind to specific receptors, modulating their activity and leading to physiological effects.
Signal Transduction: Abietan-18-ol can influence signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
Comparative Analysis with Similar Sulfonate Compounds
Structural and Functional Comparisons
The following table summarizes structural and functional differences between SMAS and related sulfonates:
Key Observations:
Branched vs. Linear Alkyl Chains :
- SMAS and sodium 1-heptanesulfonate/hexanesulfonate differ in alkyl chain structure. The branched alkene in SMAS enhances steric effects, making it more reactive in copolymerization compared to linear alkyl sulfonates .
- Linear alkyl sulfonates (C₆–C₇) are primarily used as detergents due to their surfactant properties, with longer chains (C₇) exhibiting lower critical micelle concentrations (CMCs) .
Unsaturated vs. Saturated Sulfonates: SMAS and sodium allylsulfonate both contain reactive double bonds, enabling participation in radical polymerization or Michael addition reactions. SMAS’s methyl branch may slow reaction kinetics compared to linear allylsulfonate . Saturated alkyl sulfonates (e.g., C₆/C₇) lack this reactivity, limiting their use to non-polymer applications like detergents .
This makes it suitable for biochemical buffers, contrasting with SMAS’s industrial uses .
Research Findings and Industrial Relevance
SMAS in Polymer Science: SMAS is a key monomer in synthesizing sulfonated copolymers for water treatment membranes, leveraging its hydrophilicity and thermal stability . Comparative studies suggest that SMAS-based polymers exhibit higher solubility in aqueous media than those derived from saturated sulfonates .
Surfactant Performance :
- Linear alkyl sulfonates (C₆–C₇) outperform branched sulfonates like SMAS in reducing surface tension, making them preferable in detergents .
Q & A
Q. What spectroscopic and chromatographic methods are recommended for characterizing sodium 2-methylpropane-1-sulfinate in synthetic chemistry?
Characterization should include FT-IR (to confirm sulfonate group S=O stretching at ~1040–1200 cm⁻¹) and ¹H/¹³C NMR (to verify the methylpropane backbone and sulfonate moiety). For purity analysis, ion-pair chromatography with UV detection (e.g., using sodium 1-decanesulfonate as a reference) is suitable, as outlined in USP reagent specifications . Elemental analysis (C, H, S) can validate stoichiometry.
Q. What are the critical storage conditions for maintaining sodium 2-methylpropane-1-sulfinate stability in laboratory settings?
Store in a cool, dry environment (<25°C) in airtight containers to prevent hygroscopic degradation. While the compound is not classified as hazardous under CLP regulations, avoid prolonged exposure to light or humidity to preserve reactivity .
Q. How can researchers safely handle sodium 2-methylpropane-1-sulfinate during exothermic reactions?
Use controlled addition techniques (e.g., dropwise introduction in a temperature-controlled reactor) and monitor thermal output with in-situ probes. Safety protocols from SDS guidelines recommend PPE (gloves, goggles) and fume hood use, though no acute toxicity is reported .
Advanced Research Questions
Q. How can conflicting data on sodium 2-methylpropane-1-sulfinate’s reactivity in radical polymerization be resolved?
Discrepancies in reported reaction yields may stem from radical initiator choice (e.g., AIBN vs. thermal initiation) or solvent polarity effects . Design experiments to isolate variables:
Q. What mechanistic insights explain sodium 2-methylpropane-1-sulfinate’s role in sulfonylation reactions under aqueous conditions?
The sulfinate group acts as a nucleophile in S2 reactions, with reactivity modulated by pH. In aqueous media, optimize:
Q. How can researchers address batch-to-batch variability in sodium 2-methylpropane-1-sulfinate purity for catalytic applications?
Implement QC protocols such as:
- HPLC-UV/MS to detect trace impurities (e.g., sulfonic acid byproducts).
- Titrimetric assays for active sulfinate content.
- Accelerated stability testing (40°C/75% RH) to identify degradation pathways. Refer to USP monographs for reagent-grade validation criteria .
Methodological Considerations Table
Key Research Gaps
- Structure-Activity Relationships : Limited data on how alkyl chain branching affects sulfinate reactivity in non-polar solvents.
- Biological Applications : Potential antimicrobial properties remain unexplored; in vitro assays using Gram-positive/-negative models are needed .
- Environmental Impact : No studies on biodegradation or ecotoxicology; apply OECD guidelines for persistence assessment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
